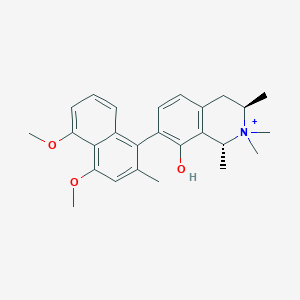

N,N-Dimethyldioncophyllinium A

Description

N,N-Dimethyldioncophyllinium A is a dimethylated derivative of dioncophyllinium A, a naphthylisoquinoline alkaloid isolated from plants of the genus Triphyophyllum. Such derivatives are often synthesized to enhance bioavailability, alter polarity, or modulate pharmacological activity.

Properties

Molecular Formula |

C26H32NO3+ |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,2,2,3-tetramethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol |

InChI |

InChI=1S/C26H31NO3/c1-15-13-22(30-7)25-19(9-8-10-21(25)29-6)23(15)20-12-11-18-14-16(2)27(4,5)17(3)24(18)26(20)28/h8-13,16-17H,14H2,1-7H3/p+1/t16-,17-/m1/s1 |

InChI Key |

QQIFRFGYMVGGSM-IAGOWNOFSA-O |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H]([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Canonical SMILES |

CC1CC2=C(C([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Synonyms |

N,N-dimethyldioncophyllinium A N,N-dimethyldioncophyllinium A iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar N,N-Dimethylated Compounds

N,N-Dimethylaniline

- Structure : C₆H₅N(CH₃)₂ .

- Molecular Weight : 121.18 g/mol .

- Applications :

- Safety: Toxic via inhalation and skin absorption; classified as a suspected carcinogen .

N,N-Dimethylacetamide (DMAc)

- Structure : CH₃C(O)N(CH₃)₂ .

- Molecular Weight : 87.12 g/mol .

- Applications: Polar aprotic solvent in polymer processing (e.g., polyacrylonitrile) . Reaction medium for peptide synthesis and organometallic reactions .

- Safety : Less toxic than DMF but can cause liver damage with prolonged exposure .

N,N-Dimethylformamide (DMF)

- Structure : HCON(CH₃)₂ .

- Molecular Weight : 73.09 g/mol .

- Applications :

- Safety : Reproductive toxin; regulated under REACH due to occupational exposure risks .

N,N-Dimethylglycine

- Structure : (CH₃)₂NCH₂COOH .

- Molecular Weight : 103.12 g/mol .

- Applications :

- Safety : Generally recognized as safe (GRAS) in controlled doses .

N,N-Dimethylmescaline (Trichocereine)

- Structure: C₁₃H₂₁NO₃ .

- Molecular Weight : 239.31 g/mol .

- Applications :

- Safety: Limited data; likely shares hallucinogenic and cardiovascular risks of mescaline analogs .

Comparative Analysis Table

Key Research Findings

Solvent Efficacy :

- DMAc outperforms acetonitrile in electrolyte systems due to higher dielectric constant (37.8 vs. 37.5) and better thermal stability .

- DMF’s role in carbonylation reactions is irreplaceable in synthesizing heterocycles like indolocarbazoles .

Pharmacological Potential: N,N-Dimethylmescaline exhibits longer half-life than mescaline due to reduced metabolic degradation of the dimethylamino group . N,N-Dimethylaniline derivatives show promise as intermediates in antiviral drug synthesis but require stringent safety protocols .

Toxicity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.